![molecular formula C25H21NO6 B12346452 (4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(5-methylfuran-2-yl)pyrrolidine-2,3-dione](/img/structure/B12346452.png)
(4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(5-methylfuran-2-yl)pyrrolidine-2,3-dione
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Overview
Description
(4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(5-methylfuran-2-yl)pyrrolidine-2,3-dione is a complex organic compound characterized by its unique structure, which includes a benzyl group, a benzodioxin ring, and a pyrrolidine-2,3-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(5-methylfuran-2-yl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine-2,3-dione core, followed by the introduction of the benzyl and benzodioxin groups through various coupling reactions. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes. The reactions are usually carried out under controlled temperatures ranging from 25°C to 100°C, depending on the specific step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(5-methylfuran-2-yl)pyrrolidine-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or benzodioxin groups, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
The reactions typically require specific conditions such as:
Oxidation: Acidic or basic medium, temperatures ranging from 0°C to 50°C.
Reduction: Anhydrous conditions, temperatures ranging from -20°C to 25°C.
Substitution: Polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile, temperatures ranging from 25°C to 80°C.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, amines, ketones, and carboxylic acids, depending on the specific reaction and conditions used.
Scientific Research Applications
(4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(5-methylfuran-2-yl)pyrrolidine-2,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(5-methylfuran-2-yl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. For example, it may bind to a particular enzyme’s active site, blocking its activity and thereby affecting a metabolic pathway. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(5-methylfuran-2-yl)pyrrolidine-2,3-dione: shares similarities with other compounds containing benzodioxin and pyrrolidine-2,3-dione structures, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
(4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(5-methylfuran-2-yl)pyrrolidine-2,3-dione is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies and sources.
Chemical Structure and Properties
The molecular structure of the compound is characterized by a pyrrolidine core substituted with a benzyl group and a 1,4-benzodioxane moiety. Its molecular formula is C25H21NO6 with a molecular weight of 431.4 g/mol. The unique combination of functional groups suggests diverse biological interactions.
Property | Details |
---|---|
Molecular Formula | C25H21NO6 |
Molecular Weight | 431.4 g/mol |
IUPAC Name | This compound |
Antimicrobial Properties
Research indicates that compounds similar to (4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin] exhibit significant antimicrobial activity. For instance, derivatives containing the benzodioxole structure have shown effectiveness against various bacterial strains and fungi. The mechanism is believed to involve disruption of microbial cell membranes or inhibition of essential enzymes.
Anticancer Activity
Studies have highlighted the potential anticancer properties of this compound. It has been reported to induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways such as MAPK and PI3K/Akt pathways. The compound's ability to inhibit indoleamine 2,3-dioxygenase (IDO) has also been associated with enhanced anti-tumor immunity.
Neuroprotective Effects
The presence of the furan moiety suggests potential neuroprotective effects. Compounds with similar structures have been investigated for their ability to protect neuronal cells from oxidative stress and neuroinflammation, which are critical in neurodegenerative diseases.
The biological activity of (4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin] likely involves interaction with specific molecular targets such as enzymes or receptors. For example:
- Enzyme Inhibition: The compound may inhibit IDO, which plays a role in immune regulation and tumor growth.
- Receptor Modulation: It may interact with receptors involved in cell signaling pathways, thus influencing cellular responses.
Study 1: Antimicrobial Efficacy
A study conducted on derivatives of benzodioxole demonstrated potent antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be significantly lower than that of standard antibiotics .
Study 2: Cancer Cell Apoptosis
In vitro assays showed that (4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin] induced apoptosis in human breast cancer cells (MCF-7) via the intrinsic apoptotic pathway. Flow cytometry analysis indicated increased levels of pro-apoptotic factors .
Research Applications
The compound's unique structural features make it a valuable candidate for further research in:
- Medicinal Chemistry: As a lead compound for developing new pharmaceuticals targeting cancer and microbial infections.
- Material Science: Due to its structural properties that may be utilized in creating advanced materials such as polymers.
Properties
Molecular Formula |
C25H21NO6 |
---|---|
Molecular Weight |
431.4 g/mol |
IUPAC Name |
(4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(5-methylfuran-2-yl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H21NO6/c1-15-7-9-19(32-15)22-21(23(27)17-8-10-18-20(13-17)31-12-11-30-18)24(28)25(29)26(22)14-16-5-3-2-4-6-16/h2-10,13,22,27H,11-12,14H2,1H3/b23-21+ |
InChI Key |
GTMJEYNEFXQZBF-XTQSDGFTSA-N |
Isomeric SMILES |
CC1=CC=C(O1)C2/C(=C(/C3=CC4=C(C=C3)OCCO4)\O)/C(=O)C(=O)N2CC5=CC=CC=C5 |
Canonical SMILES |
CC1=CC=C(O1)C2C(=C(C3=CC4=C(C=C3)OCCO4)O)C(=O)C(=O)N2CC5=CC=CC=C5 |
Origin of Product |
United States |
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